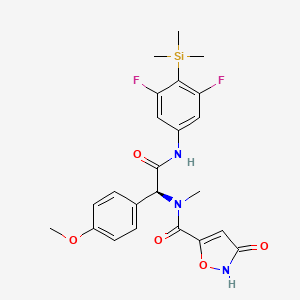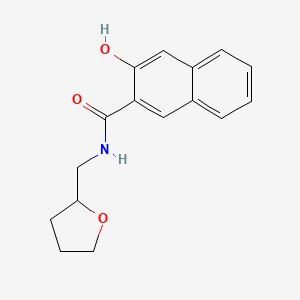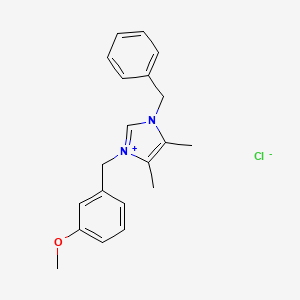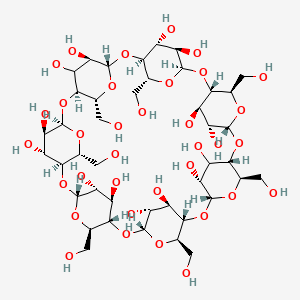
RORgammat inverse agonist 22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RORgammat inverse agonist 22 is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORgammat). This receptor is a transcription factor involved in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17. RORgammat inverse agonists are of significant interest due to their potential therapeutic applications in treating autoimmune and inflammatory diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RORgammat inverse agonist 22 typically involves the construction of a novel N-sulfonamide tetrahydroquinoline scaffold. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide or dichloromethane. The final product is purified using chromatographic techniques to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and quality. This includes optimizing reaction conditions, using automated reactors, and implementing stringent quality control measures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
RORgammat inverse agonist 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Aplicaciones Científicas De Investigación
RORgammat inverse agonist 22 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of RORgammat ligands.
Biology: Investigated for its role in modulating immune cell differentiation and cytokine production.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
Industry: Utilized in the development of new drugs targeting inflammatory pathways.
Mecanismo De Acción
RORgammat inverse agonist 22 exerts its effects by binding to the ligand-binding domain of the RORgammat receptor. This binding induces a conformational change that disrupts the interaction between the receptor and its coactivator proteins. As a result, the transcriptional activity of RORgammat is inhibited, leading to a decrease in the production of interleukin 17 and other pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
BIO399: A synthetic benzoxazinone ligand that acts as an inverse agonist for RORgammat.
JNJ-61803534: A potent RORgammat inverse agonist with selective inhibition of RORgammat-driven transcription.
Uniqueness
RORgammat inverse agonist 22 is unique due to its novel N-sulfonamide tetrahydroquinoline scaffold, which provides distinct binding properties and efficacy compared to other RORgammat inverse agonists. Its specific molecular interactions and stability make it a valuable compound for therapeutic development and research .
Propiedades
Fórmula molecular |
C23H25F2N3O5Si |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
N-[(1S)-2-(3,5-difluoro-4-trimethylsilylanilino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methyl-3-oxo-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H25F2N3O5Si/c1-28(23(31)18-12-19(29)27-33-18)20(13-6-8-15(32-2)9-7-13)22(30)26-14-10-16(24)21(17(25)11-14)34(3,4)5/h6-12,20H,1-5H3,(H,26,30)(H,27,29)/t20-/m0/s1 |
Clave InChI |
DSPIRKOGNQDWIV-FQEVSTJZSA-N |
SMILES isomérico |
CN([C@@H](C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3 |
SMILES canónico |
CN(C(C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)

![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)

![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)


